molecular formula C39H44N4O6 B13860008 Benidipine5-(1-Benzylpiperidin-3-yl)

Benidipine5-(1-Benzylpiperidin-3-yl)

Cat. No.: B13860008
M. Wt: 664.8 g/mol
InChI Key: DLFLWFSYGGPXHO-UHFFFAOYSA-N
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Description

Benidipine 5-(1-Benzylpiperidin-3-yl) is a compound that belongs to the class of dihydropyridine calcium channel blockers. It is primarily used as an antihypertensive agent to manage high blood pressure. This compound is known for its ability to block L-, T-, and N-type calcium channels, providing reno- and cardioprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benidipine 5-(1-Benzylpiperidin-3-yl) involves multiple stepsThe reaction conditions typically involve the use of solvents like chloroform, DMSO, and methanol .

Industrial Production Methods

Industrial production of Benidipine 5-(1-Benzylpiperidin-3-yl) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Benidipine 5-(1-Benzylpiperidin-3-yl) undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylpiperidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Benidipine 5-(1-Benzylpiperidin-3-yl) .

Scientific Research Applications

Benidipine 5-(1-Benzylpiperidin-3-yl) has a wide range of scientific research applications:

Mechanism of Action

Benidipine 5-(1-Benzylpiperidin-3-yl) exerts its effects by blocking L-, T-, and N-type calcium channels. This action reduces calcium influx into cells, leading to vasodilation and decreased blood pressure. Additionally, it acts as an antagonist of the mineralocorticoid receptor, providing further cardiovascular benefits .

Comparison with Similar Compounds

Similar Compounds

    Amlodipine: Another dihydropyridine calcium channel blocker used for hypertension.

    Nifedipine: Known for its rapid onset of action in treating high blood pressure.

    Felodipine: Similar in structure but with different pharmacokinetic properties.

Uniqueness

Benidipine 5-(1-Benzylpiperidin-3-yl) is unique due to its triple calcium channel blocking activity (L-, T-, and N-type), which is not commonly found in other dihydropyridine calcium channel blockers. This unique property provides enhanced reno- and cardioprotective effects .

Properties

Molecular Formula

C39H44N4O6

Molecular Weight

664.8 g/mol

IUPAC Name

bis(1-benzylpiperidin-3-yl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C39H44N4O6/c1-27-35(38(44)48-33-18-10-20-41(25-33)23-29-12-5-3-6-13-29)37(31-16-9-17-32(22-31)43(46)47)36(28(2)40-27)39(45)49-34-19-11-21-42(26-34)24-30-14-7-4-8-15-30/h3-9,12-17,22,33-34,37,40H,10-11,18-21,23-26H2,1-2H3

InChI Key

DLFLWFSYGGPXHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC5CCCN(C5)CC6=CC=CC=C6

Origin of Product

United States

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